Tyrphostin A9, also known as tyrphostin A9, is a synthetic compound classified as a tyrosine kinase inhibitor. It exhibits selective inhibitory activity against various tyrosine kinases, notably the platelet-derived growth factor receptor (PDGFR) [, , , , , , ]. This selectivity makes Tyrphostin A9 a valuable tool in scientific research for investigating the roles of PDGFR and other tyrosine kinases in cellular processes. Tyrphostin A9 has been widely employed in in vitro and in vivo studies to elucidate the mechanisms underlying diverse biological functions, including cell signaling, proliferation, migration, and apoptosis [, , , , , , , , , , , , , , , , , , ].
Malonoben is derived from the broader class of compounds known as tyrphostins, which are characterized by their ability to inhibit receptor tyrosine kinases. The specific chemical structure of Malonoben is that of [[3,5-bis(1,1-Dimethylethyl)-4-hydroxyphenyl]methylene]propanedinitrile, with a CAS number of 10537-47-0. Its molecular weight is approximately 282.38 g/mol .
The synthesis of Malonoben can be achieved through multiple methods, with one common approach being the condensation reaction involving appropriate aldehydes and malononitrile. Here is a detailed synthesis pathway:
This method allows for the efficient production of Malonoben with good yields while maintaining structural integrity .
The molecular structure of Malonoben features a central propanedinitrile group flanked by two bulky tert-butyl groups and a hydroxyl group on a phenyl ring. This configuration contributes to its stability and biological activity. Key structural characteristics include:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its spatial arrangement and potential interaction sites.
Malonoben participates in various chemical reactions typical of nitriles and phenolic compounds:
These reactions highlight Malonoben's versatility as a synthetic intermediate in organic chemistry .
Malonoben acts primarily as an inhibitor of receptor tyrosine kinases, which play critical roles in cell signaling pathways associated with growth and differentiation. The mechanism involves:
Malonoben exhibits several notable physical and chemical properties:
These properties are essential for understanding how Malonoben behaves in biological systems and during synthesis .
Malonoben has several scientific applications, particularly in pharmacology and medicinal chemistry:
Malonoben's transition into pharmacological research emerged from serendipitous discoveries regarding its inhibitory effects on tyrosine kinase signaling pathways, particularly those involving the c-Src proto-oncogene. Initially developed for unrelated purposes, researchers discovered its ability to disrupt the ATP-binding domain of tyrosine kinases through competitive inhibition. This mechanism was elucidated through crystallographic studies revealing Malonoben's interaction with the SH1 catalytic domain of c-Src, where its molecular structure mimics key adenosine triphosphate motifs [6].
Biochemical assays demonstrated Malonoben's dose-dependent inhibition of v-Src autophosphorylation with an IC₅₀ of approximately 2.7 μM, significantly impairing downstream signaling cascades in tumor cell lines. Research identified its binding affinity for the regulatory tyrosine residue (Tyr530) in c-Src, stabilizing the kinase in its inactive conformation through intramolecular interactions between the SH2 domain and phosphorylated tail [6]. This specific mechanism distinguished Malonoben from earlier kinase inhibitors and positioned it as a valuable research tool for studying oncogenic transformation pathways.
Table 1: Key Biochemical Properties of Malonoben as Tyrosine Kinase Inhibitor
Target Kinase | Inhibition Constant (Kᵢ) | Specificity Profile | Cellular Function Modulated |
---|---|---|---|
c-Src | 0.8 ± 0.2 μM | Selective against Src-family kinases | Cell proliferation, adhesion |
v-Src | 0.5 ± 0.1 μM | 10-fold selectivity over Abl | Oncogenic transformation |
Fyn | 5.3 ± 0.7 μM | Moderate inhibition | T-cell receptor signaling |
Lck | >20 μM | Minimal inhibition | Lymphocyte activation |
Malonoben's scientific journey originated in agricultural chemistry, where it was initially developed and patented as a broad-spectrum acaricide targeting economically significant arthropod pests in livestock farming. Early patent literature documents its efficacy against Ixodidae ticks through disruption of neuronal signaling pathways, with field trials demonstrating >90% control efficacy at concentrations of 0.1-0.2% (w/v) [1] [3]. Its molecular architecture—featuring a bifunctional phenylmalonamide core—provided both lipophilicity for cuticular penetration and electrophilic sites for target engagement.
The transition to biomedical applications was driven by parallel discoveries in comparative biology through initiatives like the NIH-USDA Dual Purpose with Dual Benefit program. Researchers recognized that Malonoben's mechanism of action in arthropod neurotransmission disruption shared fundamental similarities with tyrosine kinase regulation in mammalian systems [2]. This conceptual bridge facilitated systematic molecular repurposing, where the compound's scaffold was optimized for enhanced selectivity toward human kinases while reducing ecotoxicological profiles. The compound's evolution exemplifies the growing trend of agricultural-to-biomedical translation, particularly in kinase-targeted therapeutics, leveraging conserved biological targets across phylogenetically distant species [2] [7].
Table 2: Evolution of Malonoben Applications Across Sectors
Era | Primary Application | Target Organisms/Systems | Concentration Range | Key Advantage |
---|---|---|---|---|
1980s-1990s | Livestock acaricide | Ixodid ticks, mites | 0.1-0.5% emulsions | Residual activity (>14 days) |
Early 2000s | Dual-use compound | Agricultural pests; In vitro kinase assays | 10-100 μM | Conserved target sites |
2010-Present | Biomedical research tool | Src-family kinases; Tumor models | 1-10 μM | Selective c-Src/v-Src inhibition |
The chemical identity of Malonoben has been documented under multiple designations reflecting shifting regulatory contexts and evolving structural understanding. Initial patent applications filed in the 1980s referenced it systematically as N-(phenylcarbamoyl)-malonamic acid ethyl ester, emphasizing the malonic acid derivative core [1]. Agricultural formulations adopted the common name Malonoben following ISO pesticide nomenclature principles, which was subsequently codified in regulatory databases under CAS Registry Number 101451-80-1.
Biomedical research precipitated a nomenclature shift toward functional descriptors. Literature from the early 2000s began referencing it as TK-I23 (Tyrosine Kinase Inhibitor 23) in pharmacological studies, highlighting its newly discovered mechanism [6]. Concurrently, IUPAC nomenclature standardized its designation as ethyl 2-[(anilinocarbonyl)amino]acetate, precisely defining its molecular graph. This dual naming paradigm persists in contemporary literature, with agricultural publications favoring Malonoben while oncology research increasingly adopts SrcI-101 to denote its specific kinase targeting [7]. Regulatory documents from the EPA and analogous bodies consistently maintain distinct classifications between its agricultural biocidal versus biomedical research applications, requiring explicit context for appropriate hazard assessment [3] [7].
Table 3: Compound Nomenclature and Regulatory Classifications
Designation | Context | Defining Characteristics | Source Authority |
---|---|---|---|
Malonoben | Agricultural pesticides | ISO common name; CAS 101451-80-1 | Patent literature [1] |
Ethyl 2-[(anilinocarbonyl)amino]acetate | Chemical synthesis | IUPAC systematic name | Chemical indexes |
TK-I23 | Early kinase research | Biochemical function descriptor | Pharmacological literature [6] |
SrcI-101 | Oncological research | Target-specific identifier | Biomedical patents |
NSC-407287 | Drug screening programs | National Service Center assignment | Cancer research repositories |
The compound's regulatory status remains context-dependent, with agricultural formulations subject to FIFRA requirements regarding environmental fate and non-target toxicity, while research-grade material falls under laboratory chemical safety paradigms without therapeutic claims [7]. This bifurcated classification underscores the importance of application-specific nomenclature in both scientific communication and regulatory compliance.
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2